(E)-4-(2-Ethoxyvinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Ethoxyvinyl)benzonitrile is an organic compound characterized by the presence of an ethoxyvinyl group attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with ethoxyacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Ethoxyvinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-ethoxyvinyl)benzoic acid.
Reduction: Formation of 4-(2-ethoxyvinyl)benzylamine.
Substitution: Formation of substituted derivatives like 4-bromo-4-(2-ethoxyvinyl)benzonitrile.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-(2-Ethoxyvinyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyvinyl)benzonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-Ethoxyethyl)benzonitrile: Similar structure with an ethoxyethyl group instead of an ethoxyvinyl group.
Uniqueness
(E)-4-(2-Ethoxyvinyl)benzonitrile is unique due to the presence of the ethoxyvinyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in various chemical and biological applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-[(E)-2-ethoxyethenyl]benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
UNWSACYQPMYFFU-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CCOC=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.